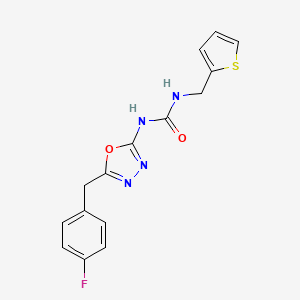

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzyl group at the 5-position and a urea linkage connected to a thiophen-2-ylmethyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug design .

Properties

IUPAC Name |

1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c16-11-5-3-10(4-6-11)8-13-19-20-15(22-13)18-14(21)17-9-12-2-1-7-23-12/h1-7H,8-9H2,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHRHOBMCHYSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, 4-fluorobenzyl hydrazide can be reacted with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Introduction of the Urea Moiety: The oxadiazole intermediate is then reacted with an isocyanate derivative to introduce the urea moiety. This step typically requires mild reaction conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Agriculture: The compound has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects.

Modulating Receptors: The compound may interact with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

Disrupting Cellular Processes: The compound may interfere with essential cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Fluorophenyl vs. Chlorophenyl Derivatives

-

- Structure: 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Activity: Exhibits planar molecular conformation except for a perpendicular fluorophenyl group, enhancing crystallinity and stability .

- Comparison: Replacing the 4-fluorobenzyl group in the target compound with a chlorophenyl moiety (as in Compound 4) may alter solubility and target affinity due to differences in electronegativity and steric effects.

1-(4-chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea ():

Urea-Linked Heterocyclic Derivatives

Thiophen-2-ylmethyl vs. Thiazol-2-yl Urea

- 3-{3-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylpropyl}-1-(1,3-thiazol-2-yl)urea (): Structure: Thiazol-2-yl urea with a sulfanylpropyl linker. Activity: Thiazole rings may improve π-π stacking in enzyme active sites.

Urea vs. Propan-1-one Linkers

- 3-[5-(2-acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (): Structure: Propan-1-one linker instead of urea. Activity: Demonstrated 65.63% anti-inflammatory activity. Comparison: The urea group in the target compound may facilitate stronger hydrogen bonding with inflammatory targets (e.g., COX-2) compared to the ketone linker .

Cytotoxicity

Solubility and Crystallinity

Hemolytic Potential

- N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives ():

- Toxicity: Low hemolytic activity due to sulfonyl-piperidinyl groups.

- Comparison: The target compound’s fluorobenzyl group may increase hemolytic risk compared to sulfonyl-piperidinyl moieties, necessitating further testing .

Biological Activity

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the oxadiazole ring and thiophene moiety, suggest significant interactions with various biological targets, making it a candidate for drug discovery and development.

Structural Characteristics

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H16FN3O2S

- Key Functional Groups :

- Oxadiazole ring

- Thiophene group

- Urea linkage

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring and thiophene group are essential for binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives with oxadiazole structures demonstrated potent activity against resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been reported that similar oxadiazole derivatives possess cytotoxic effects on various cancer cell lines. For example, a related compound was found to inhibit cell proliferation in non-small cell lung cancer and melanoma models with IC50 values in the low micromolar range . This suggests that the compound could act as a selective inhibitor of cancer cell growth.

Study 1: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of oxadiazole derivatives, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.6 |

| MCF7 (Breast Cancer) | 20.3 |

| HCT116 (Colon Cancer) | 18.5 |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values that were comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.